molecular formula C26H22N2O3 B11643912 N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide

N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B11643912
M. Wt: 410.5 g/mol
InChI Key: KVSZDFKQQKMTLJ-UHFFFAOYSA-N
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Description

N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a diphenylpropanoyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diphenylpropanoyl Intermediate: This step involves the reaction of benzophenone with a suitable reagent to form the diphenylpropanoyl intermediate.

    Amidation Reaction: The diphenylpropanoyl intermediate is then reacted with 4-aminophenylfuran-2-carboxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[(2,2-Diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide: This compound has a similar structure but includes a methoxy group on the phenyl ring.

    N-{4-[(2,2-Diphenylpropanoyl)amino]phenyl}furan-2-carboxamide derivatives: Various derivatives with different substituents on the aromatic rings or furan ring.

Uniqueness

This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-(2,2-diphenylpropanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H22N2O3/c1-26(19-9-4-2-5-10-19,20-11-6-3-7-12-20)25(30)28-22-16-14-21(15-17-22)27-24(29)23-13-8-18-31-23/h2-18H,1H3,(H,27,29)(H,28,30)

InChI Key

KVSZDFKQQKMTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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